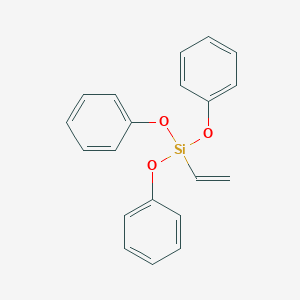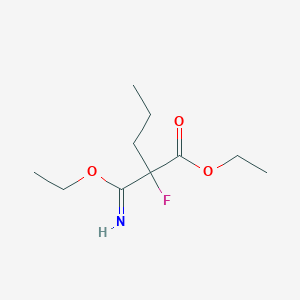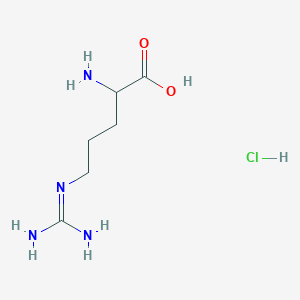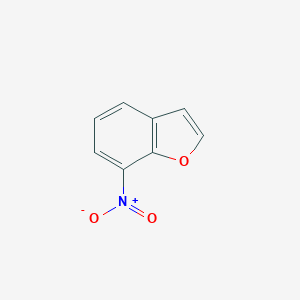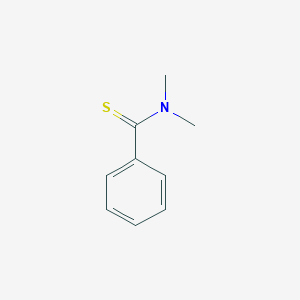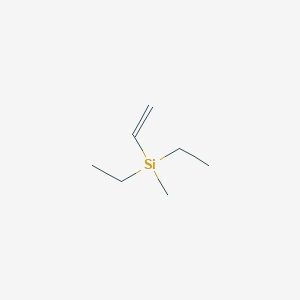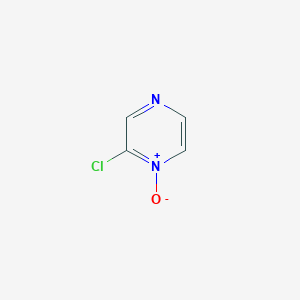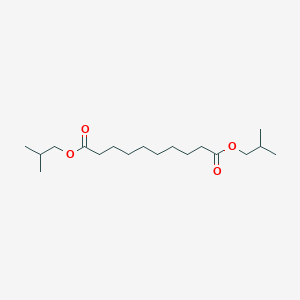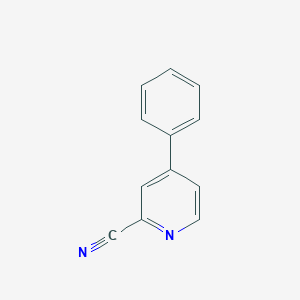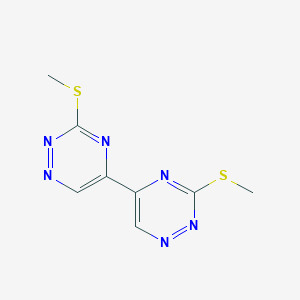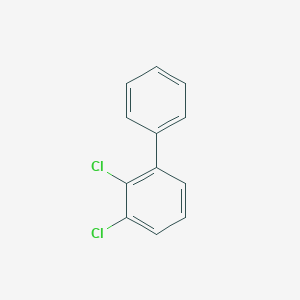
2,3-Dichlorobiphenyl
概要
説明
Synthesis Analysis
The synthesis of chlorobiphenyls, including 2,3-Dichlorobiphenyl, involves various methods such as decompositions of aroyl peroxides in appropriate substrates, which yield high amounts of chlorobiphenyls . Other methods include the use of new phenylating agents like iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .Molecular Structure Analysis
The molecular formula of 2,3-Dichlorobiphenyl is C12H8Cl2, with an average molecular mass of 223.098 g/mol and a monoisotopic mass of 222.000 g/mol . The IUPAC name is 1,2-dichloro-3-phenylbenzene .Chemical Reactions Analysis
The degradation of 2,3-Dichlorobiphenyl can occur through anaerobic dechlorination, aerobic microbial degradation, or a combination of both . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination can be further aerobically degraded and completely mineralized .Physical And Chemical Properties Analysis
2,3-Dichlorobiphenyl is a solid substance that appears as oily liquids or solids that are colorless to light yellow . Its water solubility is 0.00053 g/L, and it has a logP value of 5.14 .科学的研究の応用
Environmental Science and Pollution Research
Specific Scientific Field
Environmental Science and Pollution Research
Summary of the Application
The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
Methods of Application or Experimental Procedures
The bacterium was grown on biphenyl, which induced the transformation of the hydroxylated derivatives of 2,5-DCB .
Results or Outcomes
The bacterium was able to transform 2′-hydroxy- (2′-OH-), 3′-OH-, and 4′-OH-2,5-DCB when grown on biphenyl, but only 2′-OH-2,5-DCB was transformed when the bacterium was growing on succinate .
Biodegradation of Polychlorinated Biphenyls
Specific Scientific Field
Microbiology and Biotechnology
Summary of the Application
The paper reviews the recent advances in biological degradation of PCBs, introduces the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs, and discusses the synergistic action of anaerobic reduction and aerobic degradation .
Methods of Application or Experimental Procedures
Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .
Results or Outcomes
The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized .
Aerobic Degradation of Polychlorinated Biphenyls
Specific Scientific Field
Applied Microbiology and Biotechnology
Summary of the Application
Biphenyl-2,3-dioxygenase attack on 2,2′- or 2,4′-dichlorobiphenyl gave rise to virtually quantitative ortho-dechlorination of these congeners by hydroxylation at the chlorinated carbon 2 and its unsubstituted neighbor .
Methods of Application or Experimental Procedures
The process involves the use of biphenyl-2,3-dioxygenase to attack 2,2′- or 2,4′-dichlorobiphenyl .
Results or Outcomes
The process resulted in virtually quantitative ortho-dechlorination of these congeners by hydroxylation at the chlorinated carbon 2 and its unsubstituted neighbor .
Transformation of Hydroxylated Derivatives of 2,4,6-Trichlorobiphenyl
Summary of the Application
The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source . However, hydroxylated derivatives of 2,4,6-trichlorobiphenyl (2,4,6-TCB) were not significantly transformed by B. xenovorans LB400, regardless of the carbon source used .
Results or Outcomes
The bacterium was able to transform 2′-hydroxy- (2′-OH-), 3′-OH-, and 4′-OH-2,5-DCB when grown on biphenyl, but only 2′-OH-2,5-DCB was transformed when the bacterium was growing on succinate . On the contrary, hydroxylated derivatives of 2,4,6-trichlorobiphenyl (2,4,6-TCB) were not significantly transformed by B. xenovorans LB400, regardless of the carbon source used .
Bioremediation of PCBs-Contaminated Environments
Summary of the Application
Bioremediation is a green economy and promising remediation technology that can make up for the shortcomings of physical and chemical remediation technologies . Microorganisms are an important part in the remediation of the PCBs-polluted environment .
Methods of Application or Experimental Procedures
Bacterial degradation of PCB congeners could occur through anaerobic reductive dechlorination, aerobic metabolic degradation (bacterial co-metabolism or bacterial growth on PCBs as sole carbon and energy source), or the coupling of anaerobic dechlorination and aerobic degradation .
Safety And Hazards
将来の方向性
The biodegradation of 2,3-Dichlorobiphenyl is a promising area of research. Recent advances have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs, and discussed the synergistic action of anaerobic reduction and aerobic degradation . This provides a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .
特性
IUPAC Name |
1,2-dichloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKZKJEJBZBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073409 | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobiphenyl | |
CAS RN |
16605-91-7, 25512-42-9 | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



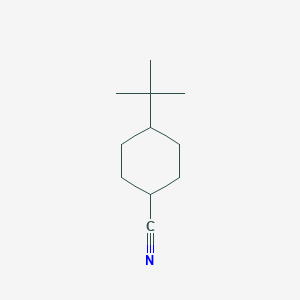
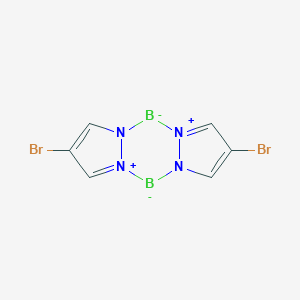
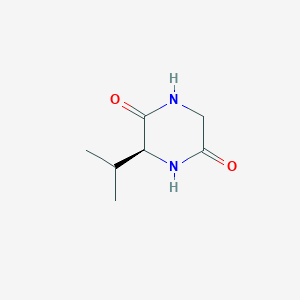
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
